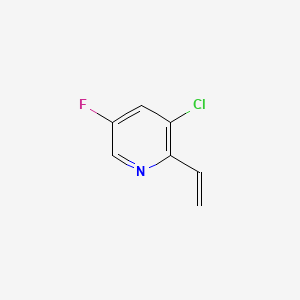

3-Chloro-5-fluoro-2-vinylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1374652-40-0 |

|---|---|

Molecular Formula |

C7H5ClFN |

Molecular Weight |

157.572 |

IUPAC Name |

3-chloro-2-ethenyl-5-fluoropyridine |

InChI |

InChI=1S/C7H5ClFN/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1H2 |

InChI Key |

ATRKLLQMHHLCPN-UHFFFAOYSA-N |

SMILES |

C=CC1=C(C=C(C=N1)F)Cl |

Synonyms |

3-chloro-5-fluoro-2-vinylpyridine |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Fluoro 2 Vinylpyridine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies in Halogenated Pyridine (B92270) Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 3-chloro-5-fluoro-2-vinylpyridine, the primary disconnections involve the carbon-carbon bond of the vinyl group and the carbon-halogen bonds.

A logical retrosynthetic approach would first disconnect the vinyl group, leading to a 2-halo-3-chloro-5-fluoropyridine intermediate. This simplifies the problem to the regioselective introduction of the halogens. The synthesis of polysubstituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic substitutions. youtube.com

Key disconnection strategies for halogenated pyridines often rely on:

Functional Group Interconversion (FGI): For instance, an amino group can be converted into a halogen via a Sandmeyer-type reaction.

Cross-Coupling Reactions: A C-X (where X is a halogen) bond can be disconnected to a simpler pyridine and a vinyl source.

Directed ortho-Metalation (DoM): A directing group can be used to facilitate lithiation at a specific position, which is then quenched with an electrophilic halogen source. uwindsor.caznaturforsch.com

Advanced Precursor Synthesis and Positional Halogenation Techniques

The synthesis of the key precursor, a 2,3,5-trisubstituted pyridine, requires precise control over the regioselectivity of halogenation.

Regioselective Chlorination and Fluorination Approaches on Pyridine Nuclei

The introduction of chlorine and fluorine onto a pyridine ring at specific positions is a critical step. The electronic properties of the pyridine ring and any existing substituents heavily influence the position of electrophilic or nucleophilic attack.

Chlorination: Direct chlorination of pyridine often leads to a mixture of products and can be unselective. youtube.com However, methods have been developed to achieve regioselectivity. For instance, using Selectfluor™ in the presence of LiCl can chlorinate 2-aminopyridines with high regioselectivity. rsc.orgresearchgate.net The reaction conditions, including the solvent and the nature of the substituents on the pyridine ring, play a crucial role in determining the outcome. rsc.org Radical chlorination at high temperatures is another strategy to functionalize electron-deficient pyridines. youtube.com

Fluorination: Direct fluorination of pyridines is often challenging. A common strategy involves the use of a fluorinating agent like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). The regioselectivity can be controlled by the existing substituents on the pyridine ring. researchgate.netnih.gov For instance, the fluorination of 2-aminopyridines can be directed to specific positions. researchgate.net Another approach is the Halex reaction, where a chloro-substituted pyridine is treated with a fluoride (B91410) source, such as potassium fluoride, to replace the chlorine with fluorine. googleapis.com The reactivity of chloropyridines towards nucleophilic aromatic substitution (SNAr) is often lower than that of fluoropyridines. acs.org

A method for producing 2-chloro-5-fluoronicotinic acid involves the diazotization of a 3-methyl-5-aminopyridine derivative followed by thermal decomposition in the presence of a fluoride source. google.com

Stereo- and Chemoselective Introduction of the Vinyl Moiety at the 2-Position

Once the halogenated pyridine precursor is obtained, the next crucial step is the introduction of the vinyl group at the 2-position. This can be achieved through several methods, with transition metal-catalyzed cross-coupling reactions being the most prominent.

A common industrial synthesis of 2-vinylpyridine (B74390) involves the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269) to form 2-(2-pyridyl)ethanol, followed by dehydration. wikipedia.orgchemicalbook.com However, for a pre-halogenated pyridine, this method is not directly applicable.

Development of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective synthetic routes is paramount for accessing complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Vinylpyridine Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govcapes.gov.bryoutube.com Reactions like the Suzuki, Stille, and Negishi couplings are widely used to introduce a vinyl group onto an aromatic or heteroaromatic ring. youtube.comnih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) |

| Suzuki | Vinylboronic acid or ester | Palladium(0) complexes |

| Stille | Vinyltin reagent | Palladium(0) complexes |

| Negishi | Vinylzinc reagent | Palladium(0) or Nickel(0) complexes |

In the context of synthesizing this compound, a 2-halo-3-chloro-5-fluoropyridine would be coupled with a suitable vinylating agent. The choice of catalyst, ligands, and reaction conditions is crucial to ensure high yield and selectivity, avoiding unwanted side reactions at the other halogenated positions. The reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl, which can be exploited for selective cross-coupling.

Directed Ortho-Metalation (DoM) Strategies for Enhanced Positional Selectivity

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.caznaturforsch.com This method involves the use of a directing group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile.

For pyridine systems, the nitrogen atom itself can act as a directing group, but often additional directing groups are employed to achieve higher selectivity. researchgate.net A halogen atom can also influence the site of metalation through a "halogen dance" rearrangement, where the metal migrates to a different position. acs.orgresearchgate.net

In the synthesis of a precursor to this compound, a DoM strategy could be employed to introduce one of the halogens at a specific position relative to a directing group. For example, a protected amino or hydroxyl group could direct lithiation to an adjacent position, which is then quenched with a source of chlorine or fluorine. The directing group can be removed or converted to another functional group in a subsequent step. The choice of the base, such as LDA (lithium diisopropylamide) or LiTMP (lithium 2,2,6,6-tetramethylpiperidide), is critical for the success of the reaction. acs.org

Stereoselective and Enantioselective Synthesis Approaches for Pyridine Derivatives

The synthesis of chiral pyridine derivatives is a significant area of research, driven by their prevalence in bioactive molecules and pharmaceuticals. chemistryviews.orgnumberanalytics.com Achieving stereocontrol in molecules like this compound is challenging due to the aromatic and electron-deficient nature of the pyridine ring. researchgate.net However, several powerful strategies have been developed for the asymmetric synthesis of pyridine derivatives, which could theoretically be applied to introduce chirality relative to the vinyl group of the target compound.

General methods for creating chiral pyridines often rely on catalytic asymmetric transformations. researchgate.net One prominent approach involves the copper-catalyzed conjugate addition of nucleophiles, such as Grignard reagents, to alkenyl pyridines. researchgate.net This method can generate a wide array of alkylated chiral pyridines with high enantioselectivity by employing a Lewis acid to enhance the reactivity of the alkenyl pyridine substrate. researchgate.net

Another powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been successfully used to couple aryl, heteroaryl, or vinyl boronic acids with dihydropyridine (B1217469) intermediates to produce 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. nih.gov A subsequent reduction step can then furnish the corresponding chiral piperidines. nih.gov The utility of this approach is highlighted by its application in the formal synthesis of pharmaceutical agents like Niraparib. nih.gov

Peptide-based catalysts have also emerged as effective tools for enantioselective transformations. For instance, aspartic-acid-containing peptides can catalyze the N-oxidation of bispyridine substrates in a desymmetrization process, yielding chiral pyridine N-oxides with high enantiomeric ratios. chemistryviews.org These N-oxides are versatile intermediates that can be further functionalized. chemistryviews.org

Chiral auxiliaries represent another established method for inducing asymmetry in pyridine synthesis. numberanalytics.com These are chiral molecules temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. numberanalytics.com While direct enantioselective synthesis of this compound has not been specifically detailed, these established methodologies for other pyridine derivatives provide a conceptual framework for its potential asymmetric synthesis.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of complex halogenated pyridines such as this compound necessitates meticulous optimization of reaction parameters. Maximizing yield and selectivity while minimizing reaction times and by-product formation is paramount, particularly in multi-step syntheses and for large-scale industrial production. Key areas of focus include the choice of solvent, precise temperature control, and the development of highly efficient catalytic systems.

Solvent Effects and Temperature Control in Complex Halogenated Pyridine Synthesis

The selection of a solvent is critical as it can profoundly influence reaction rates, selectivity, and even the reaction mechanism itself. acs.orgnih.gov In the synthesis of pyridine derivatives, solvents can affect the solubility of reactants and intermediates, which in turn can impact the final oxidation step in multi-component reactions (MCRs). acs.org For example, in the MCR synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol (B145695) to acetonitrile (B52724) was found to be crucial for achieving the direct synthesis from sterically hindered aldehydes. acs.orgnih.gov While ethanol was suitable for amine-based catalysis, acetonitrile provided similar yields in a much shorter time when an ionic base catalyst was used. nih.govacs.org

The polarity and protic or aprotic nature of the solvent play a significant role. Pyridine itself is a polar aprotic solvent, miscible with a wide range of other solvents, which makes it useful in many reactions. chemeurope.com In the Bohlmann-Rahtz pyridine synthesis, protic and polar solvents like ethanol were found to be more suitable than polar aprotic solvents like DMSO for certain substrates, facilitating spontaneous protodesilylation. organic-chemistry.org

Temperature is another crucial variable. Many classical pyridine syntheses, such as those involving electrophilic aromatic substitution for halogenation, require elevated temperatures, often in the presence of strong acids. nih.govchemrxiv.org However, modern methods aim for milder conditions. Room-temperature synthesis has been achieved for certain pyridine functionalizations, such as the electrochemical deposition of pyridine films. nih.govacs.org In other cases, precise temperature control is necessary to manage selectivity. For instance, in the halogenation of pyridines, lower temperatures can sometimes be used, especially when electron-donating groups are present on the ring. nih.gov The need for high temperatures in some cyclodehydration steps can be a significant drawback, but the use of acid catalysis has been shown to allow these reactions to proceed at significantly lower temperatures. organic-chemistry.org

Catalyst Development and Ligand Design for Improved Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts and ligands has revolutionized the synthesis of functionalized pyridines. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for forming carbon-carbon bonds. acs.orgrsc.org However, these reactions often face challenges with pyridine substrates, particularly 2-substituted pyridines, due to the instability of the corresponding pyridine-2-boronates. rsc.org To overcome this, pyridine-2-sulfinates have been developed as highly effective coupling partners in palladium-catalyzed reactions with aryl halides, demonstrating a broad scope and utility. rsc.orgsigmaaldrich.com

Ligand design is crucial for controlling the reactivity and selectivity of the metal catalyst. researchgate.netrsc.org For instance, the use of specific phosphine (B1218219) ligands is common in palladium-catalyzed cross-coupling reactions involving pyridylboronic acids. acs.org N-heterocyclic carbene (NHC) ligands have been employed in nickel/Lewis acid cooperative catalysis to achieve the direct C-4-selective addition of pyridine across alkenes and alkynes. acs.org The preorganization of polypyridyl ligands, such as using 1,10-phenanthroline (B135089) (phen) instead of 2,2'-bipyridyl (bpy), can enhance metal ion selectivity by altering steric and electronic properties. researchgate.netrsc.org

Recent advancements have also focused on achieving regioselectivity in the direct C-H functionalization of the pyridine ring, which is an atom-economical approach. researchgate.net Rationally designed phosphine reagents have been used to selectively halogenate unactivated pyridines, including for late-stage functionalization of complex molecules. nih.govresearchgate.net In these methods, a phosphine group is installed at a specific position on the pyridine ring, forming a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govacs.org This two-step strategy provides access to products that may be inaccessible through traditional methods. acs.org

Reactivity and Chemical Transformations of 3 Chloro 5 Fluoro 2 Vinylpyridine

Reactions Involving the Vinyl Group

The vinyl group at the 2-position of the pyridine (B92270) ring is susceptible to a variety of addition and polymerization reactions. Its reactivity is modulated by the electronic properties of the substituted pyridine ring.

Selective Hydrogenation and Reduction Pathways

The selective hydrogenation of the vinyl group in 3-chloro-5-fluoro-2-vinylpyridine to an ethyl group can be achieved using various catalytic systems. While specific studies on this exact molecule are not prevalent in the literature, analogies can be drawn from the hydrogenation of other vinyl-substituted heteroaromatics. Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions of hydrogen pressure and temperature is a common method for the reduction of vinyl groups without affecting the aromatic ring or the halogen substituents. mdpi.com

For instance, the hydrogenation of various vinyl derivatives, including N-vinylcarbazole, has been successfully carried out using Pd/C catalysts, achieving high conversion and selectivity for the saturation of the vinyl double bond. mdpi.com Similarly, ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have been shown to be effective for the hydrogenation of various aromatic compounds, indicating the compatibility of such catalysts with pyridine-based structures. acs.org The choice of catalyst and reaction conditions is crucial to prevent undesirable side reactions such as hydrodehalogenation (removal of chlorine or fluorine), which can occur under more forcing conditions or with less selective catalysts.

| Catalyst System | Substrate Example | Product | Key Findings |

| Pd/C | Benzyl vinyl ether | Benzyl ethyl ether | High conversion and selectivity under mild conditions. mdpi.com |

| Ru/PVPy | Toluene | Methylcyclohexane | Efficient for various aromatic compounds. acs.org |

| Pd(OH)₂/C, HCl | 3-Fluoropyridine | 3-Fluoropiperidine | Effective for hydrogenation of the pyridine ring itself. |

This table presents examples of hydrogenation reactions on related structures to infer the potential reactivity of this compound.

Polymerization and Oligomerization Studies

The vinyl group of this compound serves as a monomer for polymerization and oligomerization reactions. 2-Vinylpyridine (B74390) itself readily undergoes polymerization via radical, cationic, or anionic pathways to form poly(2-vinylpyridine). wikipedia.org The presence of electron-withdrawing chloro and fluoro substituents on the pyridine ring of the target molecule is expected to influence its polymerization behavior. These substituents would likely affect the electron density of the vinyl group and the stability of any charged intermediates in ionic polymerization processes.

Anionic polymerization of 2-vinylpyridine is a well-established method for producing polymers with controlled molecular weights and narrow distributions. acs.orgacs.org The polymerization of substituted 2-vinylpyridines has also been investigated. For example, the anionic polymerization of oxadiazole-containing 2-vinylpyridine has been achieved, demonstrating that complex functionalities can be tolerated. lookchem.com It is anticipated that this compound could be polymerized using similar techniques, with the halogen substituents potentially modifying the properties of the resulting polymer, such as its thermal stability and solubility.

Oligomerization, the formation of short-chain polymers, can also be controlled. Studies on the oligomerization of 2-vinylpyridine have provided insights into the side reactions and thermodynamics of these processes.

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. While thermal Diels-Alder reactions of vinylpyridines are known, they often require high temperatures and can result in low yields. nih.gov However, the use of Lewis acids as catalysts can significantly promote these reactions, leading to higher yields, improved regioselectivity, and diastereoselectivity. nih.gov

The electron-deficient nature of the pyridine ring in this compound, enhanced by the halogen substituents, would likely make the vinyl group a more reactive dienophile in normal-electron-demand Diels-Alder reactions. khanacademy.orgmasterorganicchemistry.com In these reactions, the vinylpyridine would react with an electron-rich diene. The regioselectivity of the cycloaddition would be influenced by the electronic and steric effects of the substituted pyridine ring. It is also conceivable that under certain conditions, the substituted pyridine ring itself could participate as the diene component in an inverse-electron-demand Diels-Alder reaction, although this is less common for simple vinylpyridines. acsgcipr.org

| Reaction Type | Diene/Dienophile | Product Type | Key Features |

| Normal-Electron-Demand Diels-Alder | Electron-rich diene + Electron-poor dienophile | Substituted cyclohexene | The vinyl group of this compound acts as the dienophile. youtube.com |

| Inverse-Electron-Demand Diels-Alder | Electron-poor diene + Electron-rich dienophile | Substituted cyclohexene | The pyridine ring could potentially act as the diene. acsgcipr.org |

This table outlines the general principles of Diels-Alder reactions as they might apply to this compound.

Electrophilic Additions to the Vinyl Moiety

The vinyl group of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. libretexts.orgyoutube.com The regioselectivity of this addition is governed by the stability of the resulting carbocation. The electron-withdrawing pyridine ring, further deactivated by the halogens, would be expected to destabilize an adjacent carbocation.

Reactions Involving the Halogen Substituents (Chloro and Fluoro)

The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, a key reaction for modifying the pyridine core.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing fluoro and chloro substituents. In SNAr reactions of halopyridines, the halogen atom is displaced by a nucleophile. lookchem.comnih.gov

The relative reactivity of halogens in SNAr reactions on pyridine rings typically follows the order F > Cl > Br > I, as the rate-determining step is usually the initial attack of the nucleophile, which is favored by a more electronegative substituent that can better stabilize the intermediate Meisenheimer complex. Therefore, the fluorine at the 5-position would be expected to be more readily substituted than the chlorine at the 3-position, assuming steric factors are comparable.

However, the position of substitution is also critical. The vinyl group at the 2-position, being electron-withdrawing, will activate the positions ortho and para to it for nucleophilic attack. In this case, the chlorine at the 3-position is ortho to the vinyl group, and the fluorine at the 5-position is para to the vinyl group. Both halogens are therefore activated towards SNAr. The ultimate regioselectivity of the substitution will depend on a combination of the inherent reactivity of the C-F versus C-Cl bond and the activating effect of the vinyl group on each position.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogens, providing a versatile method for the synthesis of a wide range of substituted pyridine derivatives. nih.gov Studies on the SNAr of other multisubstituted pyridines have shown that these reactions can be carried out under relatively mild conditions. rsc.org

| Nucleophile | Reagent Example | Product Type |

| Amine | Pyrrolidine | Aminopyridine |

| Alkoxide | Sodium methoxide | Alkoxypyridine |

| Thiolate | Sodium thiophenoxide | Thioether |

This table provides examples of nucleophiles commonly used in SNAr reactions on halopyridines.

Metal-Mediated Cross-Coupling Reactions

This compound is a versatile substrate for various metal-mediated cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium or nickel catalyst and allow for the selective functionalization of the pyridine ring. wikipedia.orgwikipedia.orgwikipedia.org

The primary sites for cross-coupling on this molecule are the carbon-chlorine bond at the 3-position and, in some cases, the carbon-fluorine bond at the 5-position. The vinyl group at the 2-position can also participate in certain coupling reactions. The choice of catalyst, ligands, and reaction conditions determines which site reacts.

Suzuki Coupling: This reaction pairs the pyridine with an organoboron compound. While specific examples with this compound are not extensively documented in readily available literature, the Suzuki reaction is widely used for coupling aryl chlorides. For instance, related structures like 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine have been synthesized via Suzuki coupling, demonstrating the feasibility of this reaction on similar fluorinated and chlorinated pyridine systems. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C-C bonds with sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.org Although specific examples with this compound are not prevalent in the searched literature, the general principles of Negishi coupling suggest its applicability.

Stille Coupling: The Stille reaction employs an organotin reagent. wikipedia.org It is a versatile method for creating carbon-carbon bonds and is compatible with a wide array of functional groups. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, the chloro group would be the typical reactive site for coupling with another alkene. The reaction is catalyzed by palladium complexes and is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org Efficient Heck vinylation of aryl chlorides has been demonstrated, suggesting this pathway is viable for modifying the pyridine core. researchgate.netdiva-portal.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly effective for introducing alkynyl moieties onto aromatic rings. wikipedia.orgorganic-chemistry.org Studies on related bromo- and chloro-fluoropyridines have shown successful Sonogashira couplings, indicating that this compound would likely undergo similar transformations to produce alkynyl-substituted pyridines. soton.ac.ukrsc.org

Table 1: Overview of Metal-Mediated Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Bond Formed |

| Suzuki | Organoboron (e.g., boronic acids) | Pd catalyst, base | C-C |

| Negishi | Organozinc | Pd or Ni catalyst | C-C |

| Stille | Organotin | Pd catalyst | C-C |

| Heck | Alkene | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | C-C (alkynyl) |

Halogen-Metal Exchange and Subsequent Electrophilic Quenches

Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic species, which can then react with various electrophiles. In the context of this compound, the more reactive chlorine atom would be the primary site for this transformation.

The process typically involves treating the chloro-substituted pyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) or a Grignard reagent at low temperatures. This generates a lithiated or magnesiated pyridine intermediate. This highly reactive organometallic species can then be "quenched" by adding an electrophile, leading to the formation of a new bond at the 3-position.

Common electrophiles used in these reactions include:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to introduce a carboxylic acid group.

Isocyanates: to synthesize amides.

Alkyl halides: to introduce alkyl groups.

Disulfides: to form thioethers.

This two-step sequence provides a versatile method for introducing a wide range of functional groups onto the pyridine ring, complementing the cross-coupling strategies.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for a variety of reactions at the nitrogen, including N-oxidation and N-alkylation, as well as coordination to metal centers.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has altered electronic properties and reactivity compared to the parent pyridine. The N-O bond can activate the pyridine ring towards nucleophilic substitution, particularly at the 2- and 6-positions. It can also serve as a protecting group or be used to direct further functionalization. For instance, the oxidation of 2,6-diamino-3,5-dinitropyridine with hydrogen peroxide yields the corresponding N-oxide. umich.edu

N-Alkylation: The lone pair on the nitrogen atom can also react with alkylating agents, such as alkyl halides or sulfates, to form quaternary pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the ring and increasing its susceptibility to nucleophilic attack.

The pyridine nitrogen atom of this compound can act as a ligand, donating its lone pair of electrons to a transition metal center to form a coordination complex. The presence of the vinyl group and halogen substituents can influence the coordinating ability of the nitrogen and the properties of the resulting metal complex.

The formation of such complexes can be a key step in catalytic cycles, for example, in the cross-coupling reactions mentioned previously. The coordination of the pyridine to the metal center can activate the C-Cl bond towards oxidative addition. Furthermore, the vinyl group can also participate in coordination, potentially leading to chelation where both the nitrogen and the vinyl group bind to the same metal center. This bidentate coordination can influence the stability and reactivity of the complex.

The study of the coordination chemistry of substituted pyridines is crucial for understanding and developing new catalysts and materials with specific electronic and steric properties.

Chemoselective Transformations and Orthogonal Reactivity of Multiple Functional Groups

A key aspect of the chemistry of this compound is the potential for chemoselective reactions, where one functional group reacts preferentially in the presence of others. This is possible due to the different reactivities of the chloro, fluoro, and vinyl substituents, as well as the pyridine nitrogen.

The ability to selectively target one reactive site over another is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a controlled manner. In this compound, the C-Cl bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position while leaving the fluorine atom at the 5-position intact. This is particularly useful as the fluorine atom can be a valuable substituent in the final target molecule, for example, in medicinal chemistry applications where fluorine can enhance metabolic stability or binding affinity.

Furthermore, the reactivity of the vinyl group can be controlled independently of the halogen atoms. For instance, reactions such as hydrogenation, epoxidation, or dihydroxylation could potentially be performed on the vinyl group without affecting the chloro and fluoro substituents under carefully chosen conditions.

The pyridine nitrogen can also be selectively targeted. For example, N-oxidation or N-alkylation can be carried out without reacting the other functional groups. Conversely, the nitrogen can be used to direct reactions at other positions, such as ortho-lithiation.

This orthogonal reactivity allows for a stepwise and controlled approach to the synthesis of highly functionalized pyridine derivatives, where each reactive handle can be addressed in a specific order to build molecular complexity.

Tandem and Cascade Reactions Utilizing Vinyl and Halogen Functionalities

While specific, documented examples of tandem or cascade reactions involving this compound are not readily found in a survey of scientific literature, its structure strongly suggests a high potential for such transformations. Based on well-established principles of organometallic chemistry, one can propose plausible reaction pathways. A prominent example of such a potential transformation is a palladium-catalyzed intramolecular Heck-type reaction.

The general mechanism for an intramolecular Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst. wikipedia.org This is followed by the intramolecular insertion of a tethered alkene, and the sequence is typically concluded by a β-hydride elimination to regenerate the double bond and the palladium(0) catalyst. wikipedia.org For a derivative of this compound to undergo such a reaction, the vinyl group would need to be appropriately functionalized with a tether that could facilitate the cyclization.

A hypothetical example would involve the modification of the vinyl group, for instance, through a cross-metathesis reaction to introduce a side chain containing a nucleophile or another reactive group. However, a more direct tandem approach could be envisioned if this compound is first coupled with a molecule that itself contains a reactive site for a subsequent intramolecular reaction.

A plausible and synthetically useful cascade reaction would be a Sonogashira coupling followed by a cyclization. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org In this hypothetical scenario, this compound could first undergo a Sonogashira coupling at the 3-chloro position with a suitable terminal alkyne. If the alkyne is appropriately substituted, for example with a nucleophilic group, the resulting intermediate could then undergo a subsequent intramolecular cyclization involving the vinyl group, leading to the formation of a fused pyridine system. Such tandem Sonogashira coupling/cyclization reactions are powerful tools for the synthesis of highly substituted furans and other heterocycles. rsc.org

The following table outlines a hypothetical tandem reaction of a derivative of this compound, illustrating the potential for the formation of a fused heterocyclic system based on established palladium-catalyzed methodologies.

Table 1: Hypothetical Tandem Intramolecular Heck-Type Reaction

| Reactant | Catalyst | Reagents/Conditions | Product | Reaction Type |

| N-allyl-3-chloro-5-fluoro-2-vinylpyridin-x-amine* | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃) | Base (e.g., Et₃N), High-boiling solvent (e.g., DMF or Toluene), Heat | Fused pyrido-pyrrolidine derivative | Intramolecular Heck-type Cyclization |

Note: This represents a hypothetical derivative of this compound where the vinyl group has been modified to include a tethered amine, a common strategy to facilitate intramolecular Heck reactions for the synthesis of nitrogen-containing heterocycles.

The successful execution of such tandem reactions would provide a streamlined entry into novel classes of fused fluoro-pyridines, which are of significant interest in medicinal chemistry and materials science. bohrium.comias.ac.in The development of specific conditions to achieve these transformations for this compound and its derivatives remains an area ripe for experimental exploration.

Precursor for Complex Polyfunctional Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of intricate heterocyclic systems. These systems are often the core scaffolds of biologically active molecules and functional materials.

The vinyl group in this compound is a key handle for the construction of fused-ring systems through cycloaddition reactions. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be envisioned with this compound acting as a dienophile. While specific examples involving this compound are not extensively documented in readily available literature, the reactivity of vinylpyridines in such transformations is well-established. For instance, Lewis acid-promoted Diels-Alder reactions of vinylpyridines with unactivated dienes have been shown to proceed with high yields and selectivity. This suggests that this compound could similarly participate in [4+2] cycloadditions to furnish fused heterocyclic systems, where the chloro and fluoro substituents would be pre-installed for further functionalization.

| Reaction Type | Potential Reactants | Potential Products |

| Diels-Alder Cycloaddition | Dienes (e.g., butadiene, cyclopentadiene) | Fused-ring pyridine derivatives |

This table illustrates the potential for this compound in Diels-Alder reactions based on the known reactivity of similar vinylpyridines.

The chloro and fluoro substituents on the pyridine ring of this compound offer multiple sites for modification, enabling the synthesis of highly substituted pyridine scaffolds. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-nitrogen bonds. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution than chlorine, can be displaced under specific conditions or can influence the regioselectivity of other reactions.

Furthermore, the vinyl group itself is amenable to a wide range of transformations, including Heck coupling, hydroboration-oxidation, and epoxidation, which can be used to introduce further diversity onto the pyridine core. This multi-faceted reactivity allows for a modular approach to building complex, highly substituted pyridines, which are key components in many biologically active compounds.

| Reaction Type | Functional Group Targeted | Potential Reagents | Potential Products |

| Suzuki Coupling | Chloro group | Aryl/heteroaryl boronic acids | Aryl/heteroaryl substituted pyridines |

| Heck Coupling | Vinyl group | Aryl/vinyl halides | Substituted styrylpyridines |

| Buchwald-Hartwig Amination | Chloro group | Amines | Aminopyridine derivatives |

This table provides examples of reactions that can be used to create highly substituted pyridines from this compound.

Building Block for Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of novel functional materials.

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of functional polymers. The presence of halogen atoms in the polymer backbone can impart desirable properties such as flame retardancy and thermal stability. Moreover, these halogenated sites can be post-functionalized to tune the material's electronic and physical properties. While specific research on the polymerization of this compound is limited, the polymerization of other vinylpyridines is a well-established field, suggesting the potential for this compound in creating novel polymers for applications in electronics, optics, and catalysis.

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring in this compound can act as a coordination site. The vinyl group and halogen substituents can be chemically modified to create bidentate or polydentate ligands. For example, the vinyl group could be transformed into a phosphine or another coordinating group, leading to the formation of chelating ligands. These tailored ligands can then be used to prepare metal complexes with specific catalytic activities or photophysical properties.

Strategic Intermediate in Agrochemical and Pharmaceutical Research (Focus on Synthetic Accessibility)

The pyridine scaffold is a common motif in many agrochemicals and pharmaceuticals. The synthetic accessibility of this compound and its derivatives makes it a valuable intermediate in these fields. google.com

The presence of both chloro and fluoro substituents is particularly relevant in the design of bioactive molecules. Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro substituent provides a handle for further synthetic modifications to optimize the biological activity of the final compound. agropages.com

The synthesis of related 3-substituted 2-chloro-5-fluoropyridines is well-documented in patent literature, often starting from readily available precursors. google.com These synthetic routes can be adapted to produce this compound, ensuring its availability for research and development. The ability to introduce the vinyl group at a later stage of the synthesis adds to its strategic importance, allowing for the rapid generation of diverse libraries of compounds for biological screening.

Methodologies for Incorporating the Halogenated Vinylpyridine Moiety into Target Molecules

The incorporation of a halogenated vinylpyridine unit into a more complex molecule is typically achieved through cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds and are fundamental to modern organic synthesis. youtube.com

Cross-Coupling Reactions:

The chlorine atom on the pyridine ring would be the most probable site for cross-coupling reactions. The vinyl group and the fluorine atom are generally less reactive under typical cross-coupling conditions. Palladium-catalyzed reactions are the most common methods for this type of transformation. nih.gov

Suzuki-Miyaura Coupling: This reaction would couple the 3-chloro position with an organoboron reagent (e.g., a boronic acid or ester). This is a widely used method for forming carbon-carbon bonds. However, 2-pyridylboronic acids can be challenging to work with due to their instability. nih.govnih.gov Alternative reagents like pyridine sulfinates have been developed to overcome these challenges. tcichemicals.com

Stille Coupling: This involves the reaction of the chloro-pyridine with an organotin reagent. Stille coupling is tolerant of a wide range of functional groups.

Heck Coupling: While typically involving the reaction of a halide with an alkene, the vinyl group of this compound could potentially participate in Heck-type reactions, though the halide on the ring is a more common coupling partner.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would form a carbon-nitrogen bond at the 3-position by reacting the chloride with an amine. This is a powerful method for synthesizing complex amines, which are prevalent in pharmaceuticals.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would need to be optimized for this specific substrate. The table below illustrates potential cross-coupling partners for incorporating the hypothetical this compound moiety.

| Coupling Reaction | Reactant A (Pyridine) | Reactant B (Coupling Partner) | Resulting Bond |

| Suzuki-Miyaura | This compound | R-B(OH)₂ | C-C |

| Stille | This compound | R-Sn(Bu)₃ | C-C |

| Heck | Aryl-Halide | This compound (vinyl group) | C-C |

| Buchwald-Hartwig | This compound | R-NH₂ | C-N |

Table 1: Potential Cross-Coupling Methodologies for Incorporating the this compound Moiety.

Diversification Strategies for Structural Analogs via Post-Synthetic Modification

Once incorporated into a larger molecule, the halogenated vinylpyridine moiety offers several handles for further chemical modification to create a library of structural analogs. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR).

Reactions of the Vinyl Group:

The 2-vinyl group is a versatile functional group that can undergo a variety of transformations: acs.org

Hydrogenation: The double bond can be selectively reduced to an ethyl group, which can be useful for probing the importance of the vinyl group's rigidity and electronic properties.

Oxidation: The vinyl group can be oxidatively cleaved to form a carboxylic acid or an aldehyde at the 2-position. It can also be converted to an epoxide or a diol.

Polymerization: Vinylpyridines are known to undergo polymerization. osti.gov This could be a potential application in materials science.

Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the addition of nucleophiles.

Reactions of the Halogens:

While the chlorine atom would likely be used for the initial incorporation, it could also be a site for post-synthetic modification if it remains in the final molecule. The fluorine atom is generally much less reactive towards nucleophilic aromatic substitution (SNAr) than chlorine. However, under harsh conditions, it could potentially be displaced.

The table below outlines potential post-synthetic modifications.

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Vinyl | Hydrogenation | H₂, Pd/C | Ethyl |

| Vinyl | Dihydroxylation | OsO₄, NMO | Diol |

| Vinyl | Oxidative Cleavage | O₃; then DMS | Aldehyde |

| Chlorine | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | Ether, Amine |

Table 2: Potential Post-Synthetic Diversification Strategies.

Conclusion

3-Chloro-5-fluoro-2-vinylpyridine is a heterocyclic compound endowed with multiple reactive sites that suggest considerable utility in modern organic synthesis and materials science. While specific, in-depth academic studies on this exact molecule appear limited, its structural features—a polymerizable vinyl group and two different halogen atoms on a biologically relevant pyridine (B92270) scaffold—place it at the intersection of several key research areas. Its potential as a building block in cross-coupling and cycloaddition reactions, and as a monomer for the synthesis of functional polymers through mechanisms like halogen bonding, marks it as a compound of significant interest for future investigation. Further research into its synthesis, reactivity, and application will undoubtedly unveil its full potential in the creation of novel molecules and materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Chloro-5-fluoro-2-vinylpyridine. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

High-field NMR offers superior resolution and sensitivity, enabling the precise determination of chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl and aromatic protons. The vinyl group will present a characteristic set of signals: a doublet of doublets for the proton on the carbon adjacent to the pyridine (B92270) ring (geminal to the ring), and two separate signals for the terminal vinyl protons (cis and trans to the pyridine ring). The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The coupling constants between the vinyl protons are typically in the range of 10-18 Hz for trans-coupling and 6-15 Hz for cis-coupling, while geminal coupling is generally smaller. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the positions of the nitrogen, chlorine, and fluorine atoms. The vinyl group carbons will also have characteristic chemical shifts. Due to the presence of fluorine, carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observed, providing further structural confirmation.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorinated organic compounds. thermofisher.comorganicchemistrydata.org The spectrum of this compound will display a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine nucleus will couple with neighboring protons and carbons, resulting in splitting patterns that help to confirm the substitution pattern on the pyridine ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J in Hz) |

|---|---|---|---|

| H-vinyl (α) | ~7.0-7.5 | - | dd |

| H-vinyl (β, trans) | ~6.0-6.5 | - | d |

| H-vinyl (β, cis) | ~5.5-6.0 | - | d |

| H-4 | ~7.8-8.2 | ~130-140 | d |

| H-6 | ~8.3-8.7 | ~145-155 | d |

| C-2 | - | ~150-160 | s |

| C-3 | - | ~130-140 | d (C-F coupling) |

| C-4 | - | ~130-140 | d (C-F coupling) |

| C-5 | - | ~155-165 (d, ¹JCF) | d (C-F coupling) |

| C-6 | - | ~145-155 | d |

| C-vinyl (α) | - | ~130-140 | s |

Note: The predicted values are based on the analysis of similar substituted pyridines and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the vinyl protons, confirming their connectivity. It would also show correlations between the adjacent protons on the pyridine ring (H-4 and H-6, if any long-range coupling exists).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the vinyl protons to the C-2 carbon of the pyridine ring, confirming the attachment of the vinyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the fundamental connectivity of this relatively rigid molecule, it could be used to confirm through-space interactions between the vinyl group protons and the proton at the C-6 position of the pyridine ring, providing insights into the preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M).

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₇H₅³⁵ClFN]⁺ | 157.0101 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways. The fragmentation of halogenated pyridines often involves the loss of the halogen atom, the vinyl group, or cleavage of the pyridine ring.

Plausible Fragmentation Pathways for this compound in MS/MS

| Precursor Ion (m/z) | Plausible Neutral Loss | Product Ion (m/z) |

|---|---|---|

| 157 | HCl | 121 |

| 157 | Cl | 122 |

| 157 | C₂H₃ (vinyl radical) | 130 |

| 157 | HF | 137 |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include C-H stretching of the vinyl and aromatic groups, C=C and C=N stretching of the pyridine ring and vinyl group, and C-Cl and C-F stretching vibrations. The positions of these bands can be influenced by the electronic effects of the substituents.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the pyridine ring and the C=C bond of the vinyl group. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. aps.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Vinyl C-H | Stretching | 3020-3080 |

| C=C (vinyl) | Stretching | 1620-1650 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-H (vinyl) | Out-of-plane bending | 900-1000 |

| C-F | Stretching | 1000-1350 |

Note: These are general ranges and the exact peak positions will be specific to the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

No publicly available FT-IR spectra or characteristic absorption band data for this compound could be located.

Raman Spectroscopy

No publicly available Raman spectra or data on the characteristic vibrational modes for this compound could be found.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

There are no published single-crystal X-ray diffraction studies for this compound in the accessible scientific literature. Therefore, information regarding its absolute configuration and molecular conformation from this technique is unavailable.

Powder X-ray Diffraction (PXRD) for Crystalline Purity and Polymorphism

No powder X-ray diffraction data for this compound has been reported, preventing any analysis of its crystalline purity or potential polymorphic forms.

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

While chemical suppliers may utilize HPLC or UHPLC for quality control of this compound, no specific methods, validation data, or chromatograms are available in the public domain to detail its purity assessment and separation protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of characterizing this compound, GC-MS provides essential information regarding its purity, molecular weight, and structural features through its distinct fragmentation patterns.

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column's inner surface and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column more quickly. Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component that serves as a molecular fingerprint.

For the analysis of halogenated pyridine derivatives, specific GC-MS parameters are optimized to achieve efficient separation and sensitive detection. A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly employed for the separation of such aromatic compounds. researchgate.netnih.gov The mass spectrometer is typically operated in electron ionization mode at 70 eV, which provides reproducible fragmentation patterns suitable for library matching and structural elucidation. nih.govresearchgate.net

The following table outlines typical instrumental parameters for the GC-MS analysis of substituted pyridines, which would be applicable for this compound.

| Parameter | Typical Setting |

|---|---|

| Gas Chromatograph (GC) | |

| Injector Temperature | 250 °C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., RTX-5MS, DB-5MS) nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial 100 °C, ramped to 280 °C |

| Mass Spectrometer (MS) | |

| Ion Source Temperature | 230 °C nih.gov |

| Transfer Line Temperature | 280-290 °C nih.gov |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV nih.gov |

| Mass Scan Range | 50-600 amu nih.gov |

Research Findings

While specific literature detailing the GC-MS analysis of this compound is not extensively available, the fragmentation pattern can be predicted based on established principles for halogenated aromatic compounds and pyridines. libretexts.org The molecular weight of this compound (C₇H₄ClFN) is approximately 157.57 g/mol . The mass spectrum is expected to show a distinct molecular ion peak (M⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak with approximately one-third the intensity of the molecular ion peak is a characteristic feature. miamioh.edu

The primary fragmentation pathways for this molecule under electron impact would likely involve the cleavage of the substituents from the pyridine ring. Aromatic compounds are known for having stable structures that result in strong molecular ion peaks. libretexts.org Key fragmentation events would include the loss of a chlorine radical (•Cl), a vinyl radical (•C₂H₃), or the neutral molecule hydrogen cyanide (HCN), which is a characteristic fragmentation of the pyridine ring. tandfonline.com

The table below details the predicted major fragment ions for this compound.

| m/z (for ³⁵Cl) | Proposed Ion Structure | Fragment Lost |

|---|---|---|

| 157 | [C₇H₄³⁵ClFN]⁺• | - (Molecular Ion) |

| 159 | [C₇H₄³⁷ClFN]⁺• | - (Isotopic Molecular Ion) |

| 130 | [C₅H₃ClFN]⁺• | •C₂H₃ (Vinyl radical) |

| 122 | [C₇H₄FN]⁺• | •Cl (Chlorine radical) |

| 103 | [C₆H₄F]⁺• | •Cl, HCN |

| 95 | [C₅H₄F]⁺• | •Cl, •C₂H₃ |

The analysis of the relative abundances of these fragment ions allows for the unambiguous identification of this compound and its differentiation from isomeric and isobaric compounds. The retention time in the gas chromatogram provides an additional layer of identification, which is highly reproducible under consistent analytical conditions.

Theoretical and Computational Investigations of 3 Chloro 5 Fluoro 2 Vinylpyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic structure and properties of molecules like 3-Chloro-5-fluoro-2-vinylpyridine. These calculations allow for a detailed understanding of the molecule at the atomic level.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the pyridine (B92270) ring and the vinyl substituent.

The orientation of the vinyl group relative to the pyridine ring is a key conformational variable. Computational methods can explore the potential energy surface by rotating the vinyl group to identify the most stable conformer. It is anticipated that a planar or near-planar arrangement, where the vinyl group is coplanar with the pyridine ring, would be the most stable due to favorable π-conjugation between the vinyl double bond and the aromatic system. Steric hindrance between the vinyl group and the adjacent chlorine atom at the 3-position could, however, lead to a slightly twisted conformation.

Illustrative Optimized Geometrical Parameters Below is a table of hypothetical but plausible bond lengths and angles for the optimized geometry of this compound, based on DFT calculations for similar halogenated pyridines.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C(vinyl) | 1.48 |

| C(vinyl)=C(vinyl) | 1.34 |

| C2-N1 | 1.34 |

| N1-C6 | 1.33 |

| C5-F | 1.35 |

| C3-Cl | 1.74 |

| Bond Angles (°) ** | |

| N1-C2-C3 | 122.5 |

| C2-C3-C4 | 118.0 |

| C3-C2-C(vinyl) | 119.0 |

| N1-C2-C(vinyl) | 118.5 |

| Dihedral Angles (°) ** | |

| N1-C2-C(vinyl)-C(vinyl) | 0.5 or 179.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed primarily over the vinyl group and the π-system of the pyridine ring, making these the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to be localized over the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing halogen substituents, indicating these as potential sites for nucleophilic attack. The electron-withdrawing nature of the chlorine and fluorine atoms would lower the energy of the LUMO, enhancing the molecule's electrophilic character.

Hypothetical FMO Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. mdpi.com Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This region would be the primary site for protonation and interaction with electrophiles. The vinyl group would also exhibit a region of negative potential. Regions of positive potential are likely to be found around the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and fluorine atoms. researchgate.net This visual representation of charge distribution is instrumental in understanding intermolecular interactions. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rogue-scholar.orgbohrium.com These predictions are invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule.

For this compound, calculations would predict the chemical shifts for the protons of the vinyl group and the pyridine ring. The electron-withdrawing effects of the halogen substituents and the nitrogen atom would cause the ring protons and carbons to be deshielded, shifting their signals to higher ppm values. The ¹⁹F NMR chemical shift is also a key parameter that can be predicted with good accuracy. researchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C3 | 130.1 |

| C4 | 140.5 |

| C5 | 158.9 (d, ¹JCF) |

| C6 | 121.8 |

| C(vinyl, α) | 135.4 |

| C(vinyl, β) | 120.3 |

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks observed in the experimental IR and Raman spectra. researchgate.netnih.gov This computational analysis is crucial for assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, key vibrational modes would include the C-H, C=C, and C-N stretching vibrations of the pyridine ring and vinyl group, as well as the characteristic C-Cl and C-F stretching vibrations. Theoretical spectra can be generated and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods.

Hypothetical Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (vinyl) | 3050-3150 |

| C=C stretch (vinyl) | 1630 |

| C=N/C=C stretch (ring) | 1550-1600 |

| C-F stretch | 1250 |

| C-Cl stretch | 750 |

UV-Vis Absorption and Emission Spectrum Simulations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) stands as a robust computational method for predicting the electronic absorption and emission spectra of molecules. mdpi.comrsc.orgmdpi.comresearchgate.netnih.gov This approach allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π*, and how they are influenced by the substituent groups on the pyridine ring.

Simulations are typically performed using a hybrid functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), often incorporating a solvent model to mimic experimental conditions. mdpi.com The results of such simulations for this compound would likely predict the primary absorption bands and their corresponding oscillator strengths, which is a theoretical measure of the transition probability.

Table 1: Simulated UV-Vis Absorption Data for this compound

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 285 | 4.35 | 0.25 | HOMO -> LUMO (π→π*) |

| 240 | 5.17 | 0.18 | HOMO-1 -> LUMO (π→π*) |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction mechanisms.

For this compound, computational studies can be employed to investigate various reaction pathways, such as electrophilic or nucleophilic additions to the vinyl group or the pyridine ring. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified. These calculations can also shed light on the origins of regioselectivity and stereoselectivity in reactions involving this compound.

The activation energy (Ea) is a critical parameter in determining the rate of a chemical reaction. fsu.eduwikipedia.org Computational methods, such as DFT, can be used to locate the transition state structure and calculate its energy relative to the reactants, thereby providing a theoretical value for the activation energy. fsu.edu The Arrhenius equation can then be used to predict the reaction rate constant at different temperatures. fsu.eduwikipedia.org

For a hypothetical reaction, such as the polymerization of the vinyl group, the activation energy for the initiation and propagation steps could be calculated.

Table 2: Predicted Activation Energies for a Hypothetical Reaction

| Reaction Step | Calculated Activation Energy (kJ/mol) |

|---|---|

| Initiation | 85 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.comnih.gov For this compound, MD simulations can be used to explore its conformational space, identifying the most stable conformers and the energy barriers between them. wvu.edunih.gov These simulations can also provide insights into the intermolecular interactions between molecules of this compound in the liquid or solid state, as well as its interactions with solvent molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling using Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. researchpublish.comnih.gov These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For this compound, a variety of molecular descriptors can be calculated, including constitutional, topological, geometrical, and electronic descriptors. These descriptors can then be used to develop QSAR/QSPR models to predict properties such as toxicity, solubility, or reactivity. nih.govresearchgate.net

Table 3: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 157.56 |

| Topological | Wiener Index | 289 |

| Electronic | Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Directions and Emerging Research Avenues for Halogenated Vinylpyridines

Development of Sustainable and Green Synthetic Methodologies for Pyridine (B92270) Derivatives

The chemical industry is increasingly shifting towards sustainable and green manufacturing processes to minimize environmental impact and reduce costs. The synthesis of pyridine derivatives, which are core components in approximately 20% of the top 200 drugs, is a key area for such improvements. vcu.edu Conventional methods for producing substituted pyridines often suffer from low yields and high production costs, which is a significant issue, especially for generic drugs where the active ingredient cost can be over 90% of the total manufacturing expense. vcu.edu

Future research will focus on developing one-pot and multicomponent reactions (MCRs) to synthesize complex pyridine derivatives from simple precursors in a single step, reducing waste and improving atom economy. researchgate.net For instance, researchers have developed novel MCR strategies for synthesizing polysubstituted pyridines with high functional group tolerance. researchgate.net Another green approach involves improving existing processes; for example, the incorporation of a dehydrating agent in the synthesis of halo-substituted nicotinonitriles has been shown to significantly improve yields by preventing the dimerization of starting materials. vcu.edu The application of these green principles to the synthesis of halogenated vinylpyridines will be crucial for their large-scale and environmentally responsible production.

Exploration of Novel Catalytic Transformations for Functionalization

The vinyl and halogenated pyridine moieties provide rich opportunities for novel catalytic transformations, enabling the construction of diverse and complex molecular architectures. Vinylpyridines are versatile synthons, particularly in Michael-type additions. nih.govrsc.org However, recent research has expanded their reactivity profile through innovative catalytic systems.

One emerging area is the α-functionalization of vinylpyridines. While β-functionalization is common, modifying the α-position has been historically challenging. acs.org A significant breakthrough is the use of a newly designed chiral phosphine (B1218219) catalyst to achieve chemo- and enantioselective activation of 2-vinylpyridines in an asymmetric cross Rauhut-Currier reaction. acs.orgnih.govacs.org This method provides access to valuable chiral pyridine building blocks in good yields and with high enantioselectivities. nih.govacs.org

Another innovative strategy involves the ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones. nih.govrsc.org This reaction utilizes a two-electron umpolung (polarity reversal) strategy, mediated by hydrazine (B178648) (N₂H₄), to achieve deoxygenative couplings. nih.govrsc.org This method is notable for its broad substrate scope, including various 2-, 3-, and 4-vinylpyridines, and its ability to couple them with both aromatic and aliphatic carbonyl compounds. nih.govrsc.org

Future work will likely focus on expanding the toolbox of catalytic transformations, including C-H activation of the pyridine ring and developing new catalysts that offer even greater selectivity and efficiency for functionalizing halogenated vinylpyridines.

Table 1: Overview of Novel Catalytic Transformations for Vinylpyridines This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective Cross Rauhut-Currier | Chiral Phosphine | 2-Vinylpyridines, 3-Aroyl Acrylates | Provides α-functionalized, chiral pyridine building blocks with high enantioselectivity. nih.govacs.org | acs.orgnih.govacs.org |

| β-Selective Alkylation | Ruthenium / N₂H₄ | Vinylpyridines, Aldehydes/Ketones | Deoxygenative coupling via a two-electron umpolung strategy; broad substrate scope. nih.govrsc.org | nih.govrsc.org |

| α-Selective Reductive Coupling | Copper-catalyzed | Vinylpyridines, Ketones | Generates α-organocopper species for selective C-C coupling. nih.gov | nih.gov |

| β-Selective Reductive Coupling | Synergistic Lewis or Brønsted acid/photoredox catalysis | Vinylpyridines, Aldehydes | Generates a nucleophilic ketyl radical for β-position C-C bond formation. nih.gov | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing from batch processes to continuous, streamlined operations. These technologies offer enhanced safety, scalability, and process control, making them ideal for the synthesis and elaboration of valuable chemical intermediates like halogenated vinylpyridines.

Researchers have successfully demonstrated the automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines (THNs), valuable scaffolds in drug discovery, using halogenated vinylpyridines as starting materials. nih.govnih.gov This approach sequences a photoredox-catalyzed hydroaminoalkylation (HAA) with an intramolecular SNAr N-arylation in a fully automated platform. nih.govnih.gov This modular method allows for the rapid generation of four different isomeric THN cores from common primary amines. nih.govnih.gov